1-Benzylpyrrolidine-3-sulfonyl fluoride
Overview
Description
1-Benzylpyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C11H14FNO2S and a molecular weight of 243.3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14FNO2S/c12-16(14,15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 243.3 .Scientific Research Applications
Sulfonyl Fluoride Synthesis
Sulfonyl fluorides, including compounds like 1-Benzylpyrrolidine-3-sulfonyl fluoride, are valuable synthetic motifs used in various applications. A notable application is their use in sulfur(VI) fluoride exchange-based “click chemistry”. Innovative and efficient methods for synthesizing these functional groups have significant importance, as demonstrated by Laudadio et al. (2019) in their study on electrochemical oxidative coupling of thiols and potassium fluoride for sulfonyl fluoride synthesis (Laudadio et al., 2019).
SuFEx Click Chemistry
This compound can be a key component in SuFEx click chemistry. Smedley et al. (2018) highlight the use of similar sulfonyl fluoride compounds in synthesizing various chemical structures with potential applications in medicinal chemistry and other fields (Smedley et al., 2018).
Radiopharmaceutical Development
In the field of radiopharmaceuticals, sulfonyl fluoride-based compounds have been explored as potential 18F labelling agents, as researched by Inkster et al. (2012). This application is particularly relevant in positron emission tomography (PET) chemistry, where the unique properties of sulfonyl fluorides can be utilized (Inkster et al., 2012).
Synthesis of Aliphatic Sulfonyl Fluorides
Ruting Xu et al. (2019) present a method for synthesizing aliphatic sulfonyl fluorides, highlighting the growing research interest in these compounds as probes in chemical biology and molecular pharmacology. This method allows for the modification of various natural products and drugs, enhancing the versatility of sulfonyl fluorides in pharmaceutical applications (Ruting Xu et al., 2019).
Cyclization Reactions
In the synthesis of complex chemical structures, Wu and Qin (2023) discuss the use of sulfonyl fluoride compounds in cyclization reactions to produce pyrazolo[1,5-a]pyridinyl and similar structures, showing broad applications in medicinal chemistry (Wu & Qin, 2023).
Metal-Free Synthesis of Sugar Clusters
Zelli et al. (2016) explored the use of sulfonyl fluoride compounds in the metal-free synthesis of sugar and iminosugar clusters. This represents a significant advancement in the field of carbohydrate chemistry and the development of multivalent carbohydrate architectures (Zelli et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Biochemical Pathways
Pyrrolidine derivatives are involved in a wide range of biochemical processes .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological activities .
Properties
IUPAC Name |
1-benzylpyrrolidine-3-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-16(14,15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLJEZPHJZQPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242614 | |
Record name | 1-(Phenylmethyl)-3-pyrrolidinesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-44-1 | |
Record name | 1-(Phenylmethyl)-3-pyrrolidinesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl)-3-pyrrolidinesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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